![molecular formula C11H12N6 B019625 2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺 CAS No. 5473-05-2](/img/structure/B19625.png)

2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺

描述

Synthesis Analysis

The synthesis of pyrimidine and related heterocyclic compounds often involves reactions with diamine monomers and various commercially available aromatic dianhydrides through classical polymerization methods. These processes yield heterocyclic polyimides demonstrating excellent solubility in polar solvents and the formation of flexible, strong, and transparent polyimide films with desirable UV-visible absorption properties (Wang et al., 2015).

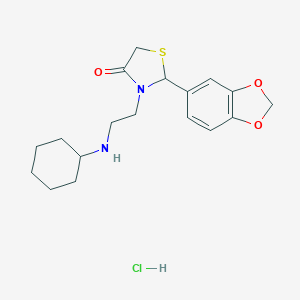

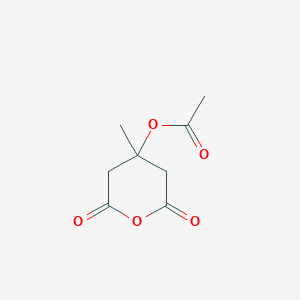

Molecular Structure Analysis

Crystal structure determination by X-ray diffraction analysis is a common method to explore the molecular structure of pyrimidine derivatives. Studies reveal significant conjugations within the triazene moieties, with hexahydropyrimidine six-membered rings adopting a chair conformation, indicating the complexity and stability of these structures (Moser et al., 2005).

Chemical Reactions and Properties

Pyrimidine derivatives are synthesized through reactions involving diazonium salts with aldehydes and diamines, leading to compounds with potential bioactivity and applications in material science. The chemical reactivity often explores the interaction between the pyrimidine core and various substituents, impacting the compound's properties and potential applications (Tingley et al., 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as their solubility in polar solvents, glass transition temperatures, and mechanical properties, are critical for their application in high-performance materials. These compounds demonstrate excellent thermal stability, low moisture absorption, and outstanding mechanical strength, making them suitable for various industrial applications (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for further functionalization, are essential for understanding the applications of pyrimidine derivatives. The presence of functional groups such as diazenyl and aminophenoxy can significantly affect the molecule's behavior in chemical reactions and its interaction with biological systems (Hughes et al., 2008).

科学研究应用

抗病毒活性

- 2,4-二氨基-6-羟基嘧啶类化合物,其中包括2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺,被发现能够抑制细胞培养中的逆转录病毒复制,展示了潜在的抗病毒应用。这些衍生物显示出对人类免疫缺陷病毒和莫洛尼小鼠肉瘤病毒诱导的细胞病变有显著的抑制活性(Hocková等,2003)。

聚酰亚胺的光学和热性能

- 涉及与2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺相关的二胺单体的研究,当与芳香族二酐反应时,产生了具有出色光学性能、高玻璃化转变温度和热稳定性的杂环聚酰亚胺。这些聚酰亚胺被用于需要透明材料的应用(Wang et al., 2015)。

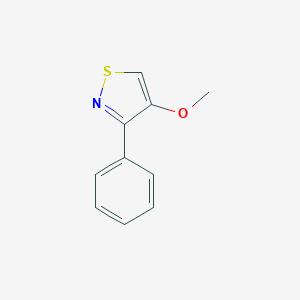

抗菌应用

- 与2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺结构相关的苯基噻唑和苯基噻吩嘧啶二胺衍生物表现出强效的抗菌活性。这些化合物破坏了细菌细胞膜,显示出作为传统抗生素替代品的潜力(Fan et al., 2020)。

用于涤纶织物染料

- 与2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺相关的嘧啶并[1',2':1,5]吡唑并[3,4-c]吡啶嗪-6,8-二胺衍生物有效地用作涤纶织物的分散染料,展示出不同色调和强大的牢固性能(Deeb et al., 2014)。

荧光化学传感器

- 包含吡啶基的二胺单体,类似于2-甲基-5-[(e)-苯基重氮基]嘧啶-4,6-二胺,被用于开发聚(吡啶-亚酰亚胺)薄膜。这些薄膜在质子化时显示出荧光,表明它们有潜力作为荧光酸化学传感器(Wang et al., 2008)。

未来方向

属性

IUPAC Name |

2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFUMGOCHNLNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283075 | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine | |

CAS RN |

5473-05-2 | |

| Record name | NSC29565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

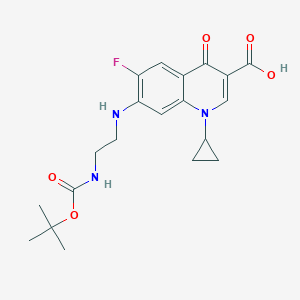

![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)

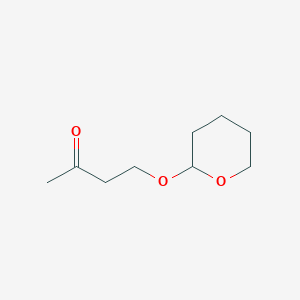

![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)